molecular formula C22H37NO4S B11951509 1-(Hexadecylsulfonyl)-4-nitrobenzene

1-(Hexadecylsulfonyl)-4-nitrobenzene

Cat. No.: B11951509
M. Wt: 411.6 g/mol
InChI Key: VZXVGMJSTIUCQS-UHFFFAOYSA-N
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Description

1-(Hexadecylsulfonyl)-4-nitrobenzene is an organic compound that belongs to the class of sulfonyl compounds It is characterized by a long hexadecyl chain attached to a sulfonyl group, which is further connected to a nitrobenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Hexadecylsulfonyl)-4-nitrobenzene typically involves the reaction of hexadecylsulfonyl chloride with 4-nitroaniline. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization or chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(Hexadecylsulfonyl)-4-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group, to form sulfone derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products

    Reduction: 1-(Hexadecylsulfonyl)-4-aminobenzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Sulfone derivatives.

Scientific Research Applications

1-(Hexadecylsulfonyl)-4-nitrobenzene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound can be used to study the interactions between sulfonyl groups and biological molecules, such as proteins and enzymes.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Hexadecylsulfonyl)-4-nitrobenzene involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with amino acid residues in proteins, leading to the inhibition or modification of their activity. The nitro group can participate in redox reactions, affecting the oxidative state of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1-(Hexadecylsulfonyl)-4-aminobenzene: Similar structure but with an amino group instead of a nitro group.

    Hexadecylsulfonyl fluoride: Contains a sulfonyl fluoride group instead of a nitrobenzene ring.

Uniqueness

1-(Hexadecylsulfonyl)-4-nitrobenzene is unique due to the presence of both a long alkyl chain and a nitrobenzene ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C22H37NO4S

Molecular Weight

411.6 g/mol

IUPAC Name

1-hexadecylsulfonyl-4-nitrobenzene

InChI

InChI=1S/C22H37NO4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-28(26,27)22-18-16-21(17-19-22)23(24)25/h16-19H,2-15,20H2,1H3

InChI Key

VZXVGMJSTIUCQS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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